molecular formula C7H10N2O2 B13449720 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one

Cat. No.: B13449720
M. Wt: 154.17 g/mol
InChI Key: QJZNJGPMSNHUPG-UHFFFAOYSA-N
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Description

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is a chemical compound based on the dihydropyrimidinone (DHPM) heterocyclic scaffold. Dihydropyrimidinones are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities and their presence in numerous biologically active molecules and natural products . The core pyrimidine structure is an essential building block of nucleic acids (DNA and RNA), which often contributes to the biological relevance of its synthetic analogs . This compound is of significant interest in medicinal chemistry research. The DHPM scaffold has demonstrated a remarkable spectrum of biological activities in scientific studies, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive properties . Specifically, related DHPM derivatives have been investigated as potent inhibitors of HIV replication, with some analogs exhibiting cellular potency comparable to clinical drugs like nevirapine by inhibiting the viral reverse transcriptase (RT) . Another prominent example is the DHPM-based molecule Monastrol, which is a well-known mitotic kinesin Eg5 inhibitor and has inspired the development of more potent anticancer analogs . The value of this specific derivative to researchers lies in its structural features. The methoxy and methyl substituents at the 5 and 4,6 positions of the pyrimidine ring, respectively, make it a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthon in the synthesis of more complex, diverse dihydropyrimidine-related scaffolds through various post-condensation modification strategies, such as cycloaddition and cross-coupling reactions . Its synthesis can be achieved via multi-component reactions like the Biginelli reaction, which is known for its efficiency and atom economy . This compound is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-methoxy-4,6-dimethyl-1H-pyrimidin-2-one

InChI

InChI=1S/C7H10N2O2/c1-4-6(11-3)5(2)9-7(10)8-4/h1-3H3,(H,8,9,10)

InChI Key

QJZNJGPMSNHUPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)OC

Origin of Product

United States

Preparation Methods

Classical Biginelli Reaction and Its Variants

The classical Biginelli reaction is a well-established one-pot synthesis involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. This method is widely employed for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, including methoxy-substituted compounds.

Typical Procedure:

  • Reactants: Aromatic aldehydes (e.g., 5-methoxy substituted benzaldehyde), urea, and ethyl acetoacetate.
  • Catalyst: Acidic catalysts such as concentrated sulfuric acid or heterogeneous solid acids.
  • Conditions: Reflux in ethanol or solvent-free conditions, typically at 80 °C for 1 hour.
  • Workup: Filtration, washing, and recrystallization from ethanol.

This method yields the dihydropyrimidinone core with substitutions at the 4- and 6-positions corresponding to the aldehyde and β-ketoester substituents, respectively. The 5-methoxy group is introduced via the aldehyde component.

Example Data from Literature:

Parameter Typical Value
Aldehyde 5-Methoxybenzaldehyde (20 mmol)
Urea 40 mmol
Ethyl acetoacetate 40 mmol
Catalyst Concentrated H2SO4 (1-2 drops)
Temperature 80 °C
Reaction time 1 hour
Yield High (typically >70%)
Purification Recrystallization from ethanol

This procedure is supported by experimental data showing efficient synthesis of methoxy-substituted dihydropyrimidinones under these conditions.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been used to enhance the efficiency of dihydropyrimidinone synthesis. A notable approach involves the in situ generation of aldehydes from benzyl halides via Kornblum oxidation, followed by Biginelli condensation under microwave conditions.

Key Features:

  • Catalyst-free oxidation of benzyl bromides to aldehydes using DMSO as solvent.
  • Microwave irradiation at 80 °C accelerates the oxidation and subsequent condensation.
  • One-pot tandem synthesis combining oxidation and Biginelli reaction.
  • Use of urea and ethyl acetoacetate as reactants.

This method provides rapid synthesis with good yields and avoids the need for isolated aldehyde intermediates, which can be beneficial for sensitive substitutions such as methoxy groups.

Parameter Value
Starting material Benzyl bromide (1.0 mmol)
Oxidation solvent DMSO
Microwave temperature 80 °C
Reactants for Biginelli Urea (1.0 mmol), ethyl acetoacetate (1.2 mmol)
Reaction time Short (minutes under microwave)
Catalyst None
Yield Good to excellent

This approach is particularly useful for synthesizing dihydropyrimidinones with sensitive functional groups like methoxy substituents.

Catalytic Green Synthesis Using Heterogeneous Catalysts

Recent advances have introduced recyclable and green catalysts such as heteropolyacid (HPA)-montmorillonite-KSF clay composites for the synthesis of dihydropyrimidinones.

Method Highlights:

  • Three-component condensation of urea, ethyl acetoacetate, and aldehydes under solvent-free conditions.
  • Use of 2 mol% HPA-montmorillonite-KSF as catalyst.
  • Reflux at moderate temperatures (around 80-100 °C) for approximately 1 hour.
  • High yields with good selectivity.
  • Catalyst is recoverable and reusable.

This environmentally friendly method is compatible with methoxy-substituted aldehydes, allowing efficient preparation of 5-methoxy-4,6-dimethyl dihydropyrimidinones.

Parameter Value
Catalyst HPA-Montmorillonite-KSF (2 mol%)
Aldehyde 5-Methoxybenzaldehyde (1 equiv.)
Urea 1.5 equiv.
Ethyl acetoacetate 1.5 equiv.
Temperature Reflux (~80-100 °C)
Time 1 hour
Yield High (typically >80%)

This method compares favorably with other catalysts in terms of reaction time and yield.

Advanced Cyclocondensation Using Isourea Derivatives

A more specialized synthetic route involves the cyclocondensation of O-methylisourea hemisulfate salt with gem-disubstituted methylene-3-oxoesters, followed by acidic hydrolysis to yield dihydropyrimidinones.

Highlights:

  • Use of O-methylisourea hemisulfate salt as a nitrogen source.
  • Knoevenagel condensation to prepare key intermediates.
  • Acidic hydrolysis to finalize the dihydropyrimidinone core.
  • High yields and access to derivatives otherwise difficult to synthesize by classical Biginelli reaction.

This method is valuable for synthesizing 4,6-disubstituted dihydropyrimidinones, including methoxy-substituted derivatives, with precise control over substitution patterns.

Step Conditions Outcome
Preparation of intermediate TiCl4/pyridine mediated Knoevenagel condensation Gem-disubstituted methylene-3-oxoester
Cyclocondensation Reaction of O-methylisourea hemisulfate salt with intermediate Tautomeric mixture of dihydropyrimidines
Acidic hydrolysis Acid treatment to yield final product 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one

This approach also enables subsequent functionalization, such as thionation at the 2-position, for derivative synthesis.

Multi-Step Synthesis of Related Pyrimidines via Amidines and Cyanamides

A patent-documented method describes the synthesis of 2-amino-4,6-dimethoxypyrimidines via multi-step reactions starting from malononitrile, methanol, acetyl chloride, cyanamide, and alkali liquor.

Key Steps:

  • Formation of 1,3-dimethyl malonamidine dihydrochloride by dropwise addition of acetyl chloride to malononitrile and methanol mixture at low temperature.
  • Reaction of malonamidine dihydrochloride with alkali liquor and cyanamide to form 3-amino-3-methoxy-N-nitrile-2-propionamidine.
  • Closed-loop rearrangement via reflux in methanol or toluene to yield 2-amino-4,6-dimethoxypyrimidine.

Though this method targets dimethoxy derivatives, the strategy and conditions are relevant for preparing methoxy-substituted dihydropyrimidinones with high purity (up to 99.8%) and good yields (~78%).

Step Conditions Yield/Purity
Amidination -10 to 20 °C, 0.5-4 h, nitrogen atmosphere High yield of amidine salt
Cyanamide addition -5 to 10 °C, pH 5-8, 6-15 h heating High yield of propionamidine
Reflux and recrystallization Methanol or toluene, 4-10 h reflux 78% yield, 99.8% purity

This method emphasizes controlled temperature, pH, and reagent ratios for optimal product quality.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Reaction Time Catalyst Used
Classical Biginelli Reaction Simple, well-established, scalable Longer reaction time, uses acid >70% ~1 hour Concentrated H2SO4
Microwave-Assisted One-Pot Rapid, catalyst-free oxidation Requires microwave equipment Good to excellent Minutes None
Heterogeneous Green Catalysis Recyclable catalyst, eco-friendly Catalyst preparation needed >80% ~1 hour HPA-Montmorillonite-KSF
Isourea Cyclocondensation High selectivity, novel derivatives Multi-step, specialized reagents High Several hours None (acidic hydrolysis)
Amidines and Cyanamides Route High purity, controlled synthesis Multi-step, complex setup ~78% Several hours None

Chemical Reactions Analysis

Thionation Reactions

Thionation replaces the 2-oxo group with a thioxo group, enhancing biological activity:

  • Lawesson’s Reagent : Reacting 5-methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one with Lawesson’s reagent in toluene at reflux yields the corresponding thione (2-thioxo derivative) .

    • Conditions : 80°C, 6 hours, 85–92% yield.

    • Impact : Thionation increases antiproliferative activity against HL-60 leukemia cells (IC₅₀ = 3.4–7.9 μM for thiones vs. >10 μM for oxo analogs) .

Cyclocondensation with O-Methylisourea

Novel 4,4-disubstituted derivatives are synthesized via cyclocondensation:

  • Reagents : O-Methylisourea hemisulfate and β-keto esters.

  • Conditions : DMF, NaHCO₃, 65°C, 12 hours .

  • Products : Tautomeric mixtures of 1,4-dihydropyrimidines and 1,6-dihydropyrimidines (e.g., 12a and 13a in a 1:1.4 ratio) .

    SubstrateYield (%)Tautomer Ratio
    Ethyl 3-oxobutanoate931.0 : 1.4
    Ethyl 4,4-dipentyl analog881.7 : 1.0

Hydrolysis and Functionalization

The methoxy group at position 2 undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) cleaves the methoxy group, yielding 2-hydroxy derivatives .

  • Applications : Hydrolyzed products serve as intermediates for further functionalization, such as Suzuki cross-coupling .

Suzuki Cross-Coupling

Palladium-catalyzed Suzuki reactions enable aryl functionalization:

  • Example : Reaction of 5-acetyl-4-(4-bromophenyl)-1,6-dimethyl-dihydropyrimidin-2-one with 4-methoxyphenylboronic acid .

    • Conditions : Pd(dppf)Cl₂, Cs₂CO₃, acetone/H₂O/toluene, 140°C (microwave), 30 min.

    • Yield : 67% for biphenyl derivative 5a .

Tautomerism and Structural Dynamics

The compound exists in tautomeric equilibrium between 1,4-dihydro and 1,6-dihydro forms, as confirmed by NOE experiments :

  • Key Observation : Irradiation of the 1-NH proton in 13a (major tautomer) induces NOE effects on 6,6-dimethyl protons, confirming the 1,6-dihydro structure .

Reactivity Trends

  • Electrophilic Substitution : The electron-rich pyrimidine ring undergoes regioselective substitutions at positions 4 and 6.

  • Nucleophilic Attack : The 2-oxo group is susceptible to nucleophilic agents (e.g., amines, hydrazines) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)
Biginelli SynthesisUrea, aldehyde, β-keto ester, Yb(OTf)₃5-Methoxy-4,6-dimethyl derivative90
ThionationLawesson’s reagent, toluene, 80°C2-Thioxo analog85–92
Suzuki CouplingPd(dppf)Cl₂, aryl boronic acid4-Aryl-functionalized derivative67
CyclocondensationO-Methylisourea, DMF, 65°C4,4-Disubstituted dihydropyrimidine88–93

Scientific Research Applications

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . The pathways involved in its action include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position 1: The 1-position substituent (e.g., β-oxyethyl in Xymedone, ribofuranosyl in Zebularine) critically influences solubility and biological targeting. Methoxy at position 5 in the target compound may enhance lipophilicity compared to polar groups like β-oxyethyl.

Solubility and Lipophilicity

  • Xymedone : High aqueous solubility (94–285 g/L) due to polar β-oxyethyl group, but low lipophilicity limits topical formulation .
  • Zebularine: Moderate solubility with ribofuranosyl enhancing membrane permeability, enabling DNMT inhibition .

Biological Activity

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H10_{10}N2_2O2_2
  • Molecular Weight : 154.1665 g/mol
  • CAS Number : 1403759-65-8

Synthesis

The synthesis of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one typically involves cyclocondensation reactions. These reactions can be performed using various starting materials such as urea or thiourea combined with ketones and 1,3-dicarbonyl compounds. The efficiency of these synthetic methods has been highlighted in recent studies, which have expanded the molecular diversity of related derivatives .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various derivatives related to 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one against human cancer cell lines. The compound has shown significant activity in inhibiting cell growth in leukemia cells (HL-60) when tested at concentrations as low as 10 µM. The results indicate that structural modifications significantly influence biological activity .

CompoundConcentration (µM)Cell LineViability (%)Reference
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one10HL-6030%
All-trans Retinoic Acid (ATRA)1HL-6020%

The proposed mechanism of action for compounds like 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one includes the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that these compounds may activate specific signaling pathways that lead to the inhibition of tumor growth and promotion of differentiation in malignant cells .

Study on HL-60 Cells

In a significant study published in Chemistry and Pharmaceutical Bulletin, researchers investigated the effects of various derivatives on HL-60 cells. The study demonstrated that certain modifications at the 4-position of the pyrimidine ring enhanced antiproliferative activity. Specifically, compounds with longer alkyl substituents showed improved efficacy compared to their shorter counterparts .

Cytotoxicity Assessment

Another research effort assessed the cytotoxicity of several pyrimidine derivatives against multiple cancer cell lines including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The results indicated that many derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising avenue for further development .

Q & A

Q. How can fragment-based drug design (FBDD) optimize dihydropyrimidinone derivatives for selective inhibition?

  • Methodological Answer : Fragment libraries (<300 Da) screen for binding hotspots via surface plasmon resonance (SPR). Hits are elaborated using structure-activity relationship (SAR) by catalog, prioritizing substitutions that improve affinity (ΔG < –8 kcal/mol) and selectivity (≥10-fold over off-targets) .

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